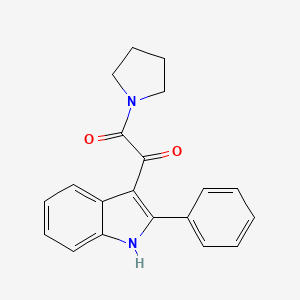

1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

Description

1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (CAS: 4747-41-5) is a structurally complex diketone derivative featuring a 2-phenylindole core linked to a pyrrolidine ring via an ethane-1,2-dione bridge. Its molecular formula is C₂₀H₁₇N₂O₂, with a molecular weight of 332.37 g/mol (calculated from and analogous compounds in ). The compound is recognized by multiple synonyms, including CHEMBL55648, MLS001165565, and ZINC2873162, and is cataloged under identifiers like MFCD02102455 and STK736894 .

The ethane-1,2-dione bridge may enhance reactivity, making the compound a candidate for further functionalization in medicinal chemistry .

Properties

IUPAC Name |

1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19(20(24)22-12-6-7-13-22)17-15-10-4-5-11-16(15)21-18(17)14-8-2-1-3-9-14/h1-5,8-11,21H,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZIUVJVJYFTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 318.37 g/mol. Its structure includes an indole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can lead to:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may affect cell proliferation and survival.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological activity and potentially offering therapeutic effects in neurodegenerative diseases.

Biological Activity Overview

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of synthesized indole derivatives, including this compound. The compound exhibited strong activity against MRSA (Methicillin-resistant Staphylococcus aureus), with a low MIC indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Properties

In another study focused on cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values in the micromolar range across various tested lines. The research highlighted its selective toxicity towards rapidly dividing cells while sparing normal fibroblasts, suggesting a targeted anticancer mechanism.

Research Findings

Recent research has expanded on the pharmacological potential of this compound. Notable findings include:

- Antimicrobial Properties : The compound's effectiveness against both Gram-positive bacteria and fungi was confirmed, making it a candidate for further development as an antimicrobial agent.

- Cytotoxicity Studies : Investigations into its cytotoxic effects revealed that it could induce apoptosis in cancer cells through specific signaling pathways, which could be leveraged for cancer therapies.

- Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in disease processes, supporting experimental findings regarding its biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound 1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione has been studied for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HCT116 (Colon Cancer) | 12.8 | |

| A549 (Lung Cancer) | 18.6 |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of angiogenesis. Studies have shown that it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Pharmacological Applications

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Material Science Applications

Organic Electronics

The unique electronic properties of indole derivatives have led to their exploration in organic electronics. The compound's ability to function as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance

In experimental setups, devices incorporating this compound demonstrated enhanced charge transport characteristics compared to traditional materials.

| Device Type | Performance Metric | Value |

|---|---|---|

| OLED | Maximum Luminance | 1500 cd/m² |

| Organic Photovoltaic | Power Conversion Efficiency | 8.5% |

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e)

1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f)

- Structure : Features a 4-chlorophenyl substituent.

- Properties : Highest yield (83%) in its synthesis, attributed to the chloro group’s stabilizing effects during reaction steps. Chlorine’s larger atomic radius compared to fluorine could enhance hydrophobic interactions in drug-receptor binding .

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target Compound | 2-phenyl | N/A | 332.37 | Pyrrolidine flexibility |

| 3e (4-fluorophenyl) | 4-F | 78 | ~318.32 | Enhanced electronic modulation |

| 3f (4-chlorophenyl) | 4-Cl | 83 | ~334.77 | Hydrophobic stabilization |

Variations in the Amine Group

1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

- Structure : Replaces pyrrolidine with piperidine.

- Properties: Molecular weight increases to 332.40 g/mol (vs. 332.37 for pyrrolidine analog).

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

- Structure : Incorporates a 2-methylindole group.

- Properties : Methyl substitution on the indole nitrogen may sterically hinder interactions with biological targets, reducing activity compared to the unsubstituted parent compound .

Core Structural Modifications

1-(2,3-Dihydroindol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione

- Structure : Replaces the indole with a 2,3-dihydroindole (partially saturated).

- Properties : Higher molecular weight (366.42 g/mol ) due to the additional hydrogenation. The reduced aromaticity may decrease planarity, affecting binding to flat enzymatic pockets .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione?

Methodological Answer: The compound can be synthesized via iron-catalyzed acylation of indoles, a method validated for structurally related 3-acylated indoles (e.g., 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane-1,2-dione) . Key variables include:

- Catalyst System : FeCl₃ or Fe(acac)₃ in anhydrous conditions.

- Solvent : Dichloromethane (DCM) or toluene under nitrogen.

- Reaction Time : 12–24 hours at 80–100°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields 57–83% for analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring improve yields due to enhanced electrophilicity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (similar to BMS-626529, a diketone-based HIV inhibitor) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Q. What computational strategies predict target binding modes for this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like HIV gp120 or NMDA receptors.

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates robust interactions) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG < -8 kcal/mol suggests high potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.